molecular formula C18H26N2O4S B7190183 N-cyclohexyl-N-(1,1-dioxothiolan-3-yl)-2-(5-methylpyridin-2-yl)oxyacetamide

N-cyclohexyl-N-(1,1-dioxothiolan-3-yl)-2-(5-methylpyridin-2-yl)oxyacetamide

Cat. No.: B7190183
M. Wt: 366.5 g/mol
InChI Key: WJCBIAATDMNGQS-UHFFFAOYSA-N
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Description

N-cyclohexyl-N-(1,1-dioxothiolan-3-yl)-2-(5-methylpyridin-2-yl)oxyacetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a cyclohexyl group, a dioxothiolan ring, and a pyridinyl group, making it an interesting subject for chemical research and industrial applications.

Properties

IUPAC Name

N-cyclohexyl-N-(1,1-dioxothiolan-3-yl)-2-(5-methylpyridin-2-yl)oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O4S/c1-14-7-8-17(19-11-14)24-12-18(21)20(15-5-3-2-4-6-15)16-9-10-25(22,23)13-16/h7-8,11,15-16H,2-6,9-10,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJCBIAATDMNGQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)OCC(=O)N(C2CCCCC2)C3CCS(=O)(=O)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclohexyl-N-(1,1-dioxothiolan-3-yl)-2-(5-methylpyridin-2-yl)oxyacetamide typically involves multi-step organic reactions. The process may start with the preparation of the dioxothiolan ring, followed by the introduction of the cyclohexyl group and the pyridinyl group. Common reagents used in these reactions include cyclohexylamine, 5-methyl-2-pyridinol, and various acylating agents. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale batch reactors or continuous flow reactors. The process would be optimized for efficiency, cost-effectiveness, and safety. Key considerations would include the selection of raw materials, reaction conditions, and purification methods to achieve a high-quality product.

Chemical Reactions Analysis

Types of Reactions: N-cyclohexyl-N-(1,1-dioxothiolan-3-yl)-2-(5-methylpyridin-2-yl)oxyacetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Substitution reactions can replace certain groups within the compound with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.

    Biology: It may serve as a probe or ligand in biochemical studies, helping to elucidate biological pathways and mechanisms.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.

    Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which N-cyclohexyl-N-(1,1-dioxothiolan-3-yl)-2-(5-methylpyridin-2-yl)oxyacetamide exerts its effects depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways. The dioxothiolan ring and pyridinyl group may play key roles in these interactions, contributing to the compound’s overall bioactivity.

Comparison with Similar Compounds

N-cyclohexyl-N-(1,1-dioxothiolan-3-yl)-2-(5-methylpyridin-2-yl)oxyacetamide can be compared with other similar compounds, such as:

    N-cyclohexyl-N-(1,1-dioxothiolan-3-yl)-2-(pyridin-2-yl)oxyacetamide: This compound lacks the methyl group on the pyridinyl ring, which may affect its chemical and biological properties.

    N-cyclohexyl-N-(1,1-dioxothiolan-3-yl)-2-(4-methylpyridin-2-yl)oxyacetamide: The position of the methyl group on the pyridinyl ring is different, potentially leading to variations in reactivity and bioactivity.

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which may confer distinct chemical and biological properties compared to its analogs.

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